

# A Technical Guide to Glimepiride-d8: Commercial Availability and Bioanalytical Applications

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Compound of Interest		
Compound Name:	Glimepiride-d8	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Glimepiride-d8**, a deuterated isotopologue of the anti-diabetic drug Glimepiride. Primarily utilized as an internal standard, **Glimepiride-d8** is indispensable for the accurate quantification of Glimepiride in biological matrices during pharmacokinetic, bioequivalence, and other clinical studies. This document details its commercial availability, typical specifications, and standardized protocols for its application in bioanalytical assays.

## **Commercial Availability and Specifications**

**Glimepiride-d8** is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research and development. These products are critical for assays requiring high precision and accuracy, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they help correct for variability during sample preparation and analysis.[1]

The quantitative specifications for **Glimepiride-d8** are summarized below. Data is aggregated from various suppliers to provide a representative overview for researchers.



Parameter	Typical Specification	Notes
Chemical Name	1-[[p-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]phenyl]sulfonyl]-3-(trans-4-methylcyclohexyl-d8)urea	Deuterium labels are typically on the cyclohexyl ring.
Molecular Formula	C24H26D8N4O5S	The molecular weight is increased by the deuterium substitution.[1]
Molecular Weight	~498.66 g/mol	Compared to ~490.62 g/mol for unlabeled Glimepiride.[1][2]
CAS Number	2012598-49-9	The unique identifier for this specific deuterated compound. [1]
Chemical Purity	≥95% to >99% (typically by HPLC or LCMS)	Purity is crucial to prevent interference with the analyte. [2][3]
Isotopic Purity	≥98% Deuterium incorporation	High isotopic purity ensures minimal isotopic overlap with the parent drug.
Physical Form	White to off-white solid/powder	Standard form for preparation of stock solutions.[2]
Standard Pack Sizes	1mg, 5mg, 10mg, 50mg	Varies by supplier; available for both small-scale and larger studies.

## Notable Commercial Suppliers:

- MedChemExpress (MCE)
- BOC Sciences
- Toronto Research Chemicals (TRC)



- Cayman Chemical
- LGC Standards

Note: Availability and specifications should always be confirmed with the supplier via their certificate of analysis before procurement.

# Experimental Protocols: Application in Bioanalytical Methods

**Glimepiride-d8** is the preferred internal standard (IS) for the quantification of Glimepiride in biological fluids, most commonly human plasma. Its utility lies in its near-identical chemical and physical properties to the analyte, while being distinguishable by mass spectrometry.[1][4] This ensures similar extraction recovery and ionization efficiency, correcting for matrix effects and procedural losses.

Below is a detailed, representative methodology for the analysis of Glimepiride in human plasma using **Glimepiride-d8**, synthesized from validated LC-MS/MS methods.[4][5][6]

- 2.1. Preparation of Stock and Working Solutions
- Glimepiride-d8 Stock Solution (IS): Prepare a 1.0 mg/mL stock solution by dissolving the required amount of Glimepiride-d8 in methanol.[4]
- Glimepiride-d8 Working Solution: Dilute the stock solution with a suitable solvent mixture
   (e.g., acetonitrile or methanol:water 50:50 v/v) to a final concentration of approximately 500
   ng/mL.[4] This concentration may need optimization based on the expected analyte
   concentration range.
- Glimepiride Stock and Working Solutions: Prepare stock (1.0 mg/mL) and a series of working solutions for calibration standards and quality control (QC) samples by serially diluting with methanol or a similar solvent.[4][5]
- 2.2. Sample Preparation (Solid-Phase Extraction SPE)
- Sample Collection: Collect human plasma samples using an appropriate anticoagulant (e.g., heparin).



- Spiking: To a 200 μL aliquot of plasma (calibration standard, QC, or unknown sample), add
   50 μL of the Glimepiride-d8 working solution. Vortex briefly.
- Extraction: Perform solid-phase extraction (SPE) for sample cleanup and concentration.
  - Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Loading: Load the spiked plasma sample onto the cartridge.
  - Washing: Wash the cartridge with 1 mL of water to remove interferences.
  - Elution: Elute the analyte and internal standard with 1 mL of an appropriate solvent, such as acetonitrile-methanol (1:1, v/v) containing 0.05% formic acid.[4]
- Final Sample: The eluate is collected and can be directly injected into the LC-MS/MS system. A drying and reconstitution step is typically not required for this method.[4]

#### 2.3. LC-MS/MS Instrumentation and Conditions

- LC System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
- Column: A C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 μm; or equivalent).
- Mobile Phase: An isocratic or gradient mixture of an organic solvent and an aqueous buffer. A common mobile phase is acetonitrile and 2 mM ammonium formate (e.g., 88:12 v/v) with pH adjusted to 3.5 with formic acid.[4]
- Flow Rate: 0.3 0.5 mL/min.[4][5]
- Injection Volume: 5 10 μL.[5]
- Mass Spectrometer: A triple quadrupole (TQD) mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
- Detection Mode: Multiple Reaction Monitoring (MRM).



- o Glimepiride Transition: m/z 491.2 → 351.8[4]
- Glimepiride-d8 Transition: m/z 499.2 → 359.9[4]

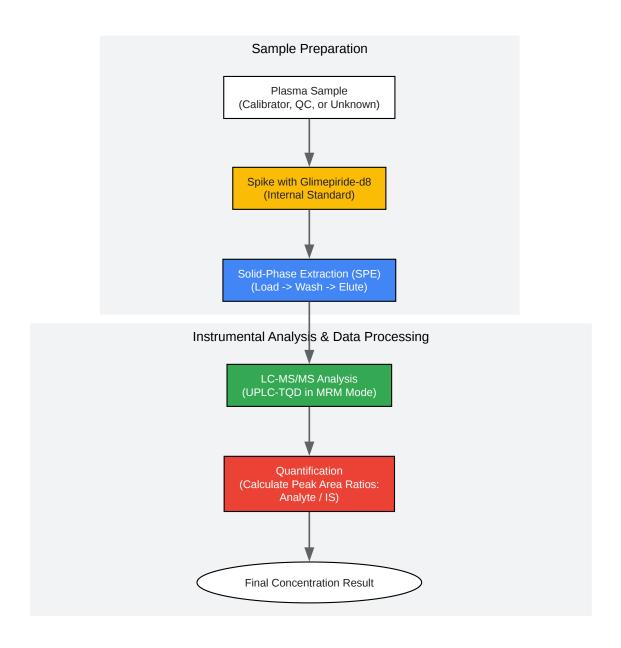
#### 2.4. Data Analysis and Quantification

The concentration of Glimepiride in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (**Glimepiride-d8**). This ratio is then plotted against the nominal concentrations of the prepared calibration standards to construct a calibration curve. The linearity of the response is typically observed over a concentration range of 2.0 to 650.0 ng/mL.[4]

## **Visualized Experimental Workflow**

The following diagram illustrates the logical flow of a typical bioanalytical experiment for quantifying Glimepiride in plasma using **Glimepiride-d8** as an internal standard.





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Caption: Workflow for Glimepiride quantification using a deuterated internal standard.



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